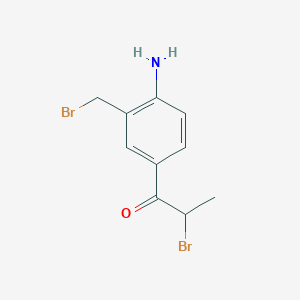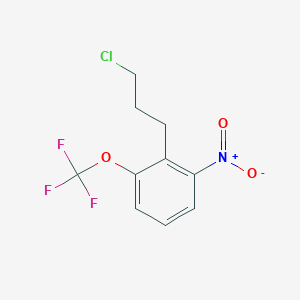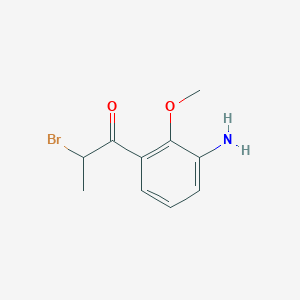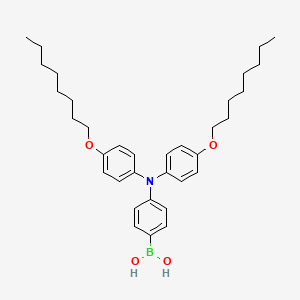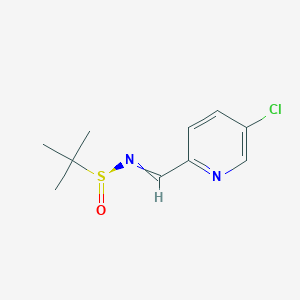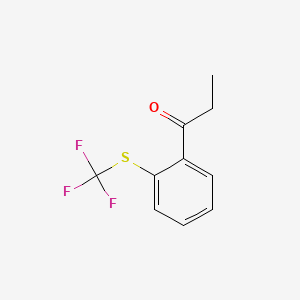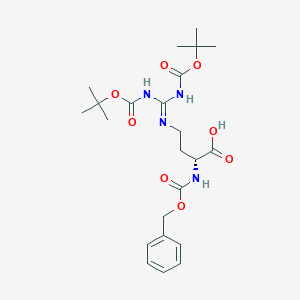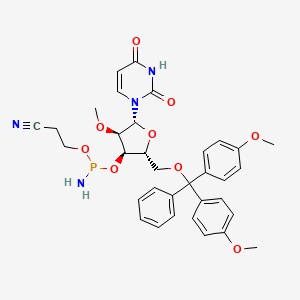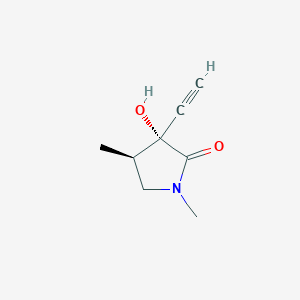
(3R,4R)-3-Ethynyl-3-hydroxy-1,4-dimethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an ethynyl group, a hydroxyl group, and two methyl groups on a pyrrolidinone ring, makes it an interesting subject for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE typically involves several steps, starting from readily available starting materials. One common method involves the use of asymmetric 1,3-dipolar cycloaddition reactions. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam can be reacted with an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an ethyl-substituted pyrrolidinone.
Substitution: Formation of various substituted pyrrolidinones depending on the reagent used.
Aplicaciones Científicas De Investigación
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. For instance, it may act on purine nucleoside phosphorylase, affecting the metabolism of nucleotides . This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with similar structural features but different functional groups.
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Shares the pyrrolidinone core but differs in the substituents.
Uniqueness
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(3R,4R)-3-ethynyl-3-hydroxy-1,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-8(11)6(2)5-9(3)7(8)10/h1,6,11H,5H2,2-3H3/t6-,8+/m1/s1 |
Clave InChI |
JSZUVSCDAIYANW-SVRRBLITSA-N |
SMILES isomérico |
C[C@@H]1CN(C(=O)[C@@]1(C#C)O)C |
SMILES canónico |
CC1CN(C(=O)C1(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



